Lipophilicity (XLogP3) Distinguishes the Target Compound from the Prototypical PDE5 Inhibitor Sildenafil
The computed XLogP3 of the target compound (2.9 [1]) exceeds that of sildenafil (2.2 [2]), indicating approximately 0.7 log unit higher lipophilicity. This difference predicts a roughly 5‑fold increase in octanol‑water partition coefficient, which can translate to improved passive membrane permeability and potentially higher oral absorption [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Sildenafil: XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.7 (≈5‑fold higher partition coefficient) |
| Conditions | In silico prediction (PubChem / XLogP3 algorithm); no experimental logP data available |
Why This Matters
Higher lipophilicity may offer a pharmacokinetic advantage in target tissues requiring improved membrane transit, though it must be balanced against potential increases in metabolic clearance.
- [1] Kuujia Chemical Database. N-cyclopentyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 899968-67-3). Available at: https://www.kuujia.com/cas-899968-67-3.html (Accessed 2026-04-29). View Source
- [2] PubChem. Sildenafil (Compound Summary). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/135398637 (Accessed 2026-04-29). View Source
